![molecular formula C11H15N3O B12526046 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one CAS No. 868245-27-6](/img/structure/B12526046.png)
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring attached to a pyridine ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves multi-step procedures. One common method includes the reaction of 3-chloropyridine with piperazine under specific conditions to form the piperazinylpyridine intermediate. This intermediate is then reacted with ethanone derivatives to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
1-(Pyridin-4-yl)ethan-1-one: Similar in structure but lacks the piperazine ring, making it less versatile in biological applications.
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Used in organic synthesis and has similar reactivity patterns.
Uniqueness: 1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to its combined piperazine and pyridine moieties, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in medicinal chemistry and drug design .
Properties
CAS No. |
868245-27-6 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H15N3O/c1-9(15)10-2-3-11(13-8-10)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
GMXCNEVKXXJSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
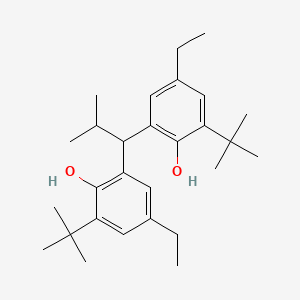
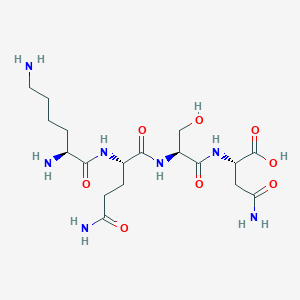
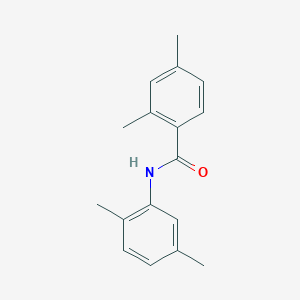
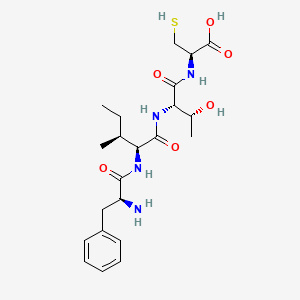

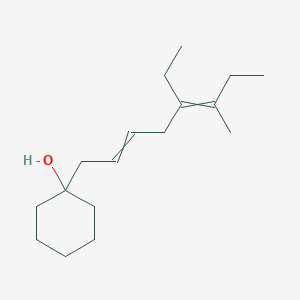
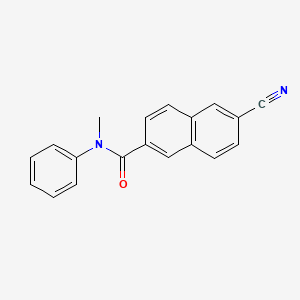
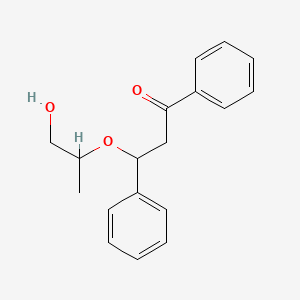
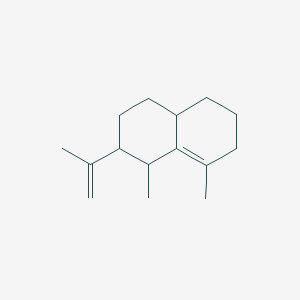
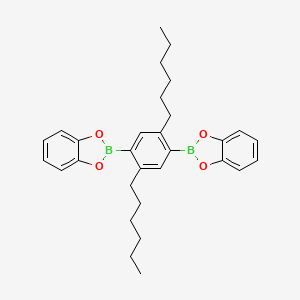
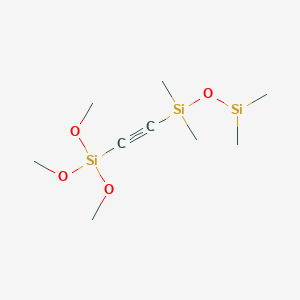
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
